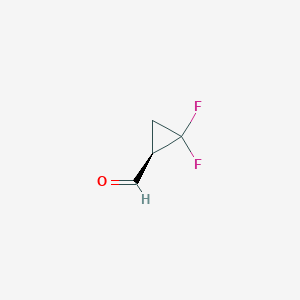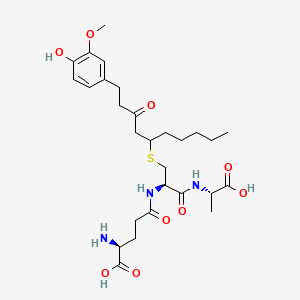
Glu-6-shogaol-Ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glu-6-shogaol-Ala is a synthetic compound derived from the combination of glutamate, 6-shogaol, and alanine Glutamate is an amino acid that plays a crucial role in neurotransmission, while 6-shogaol is a bioactive compound found in ginger, known for its anti-inflammatory and anticancer properties Alanine is another amino acid involved in protein synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu-6-shogaol-Ala involves several steps:
Activation of Glutamate: Glutamate is first activated by converting it into glutamyl-tRNA.
Formation of 6-Shogaol: 6-shogaol is prepared by dehydrating 6-gingerol under acidic or thermally catalyzed conditions.
Coupling Reaction: The activated glutamate is then coupled with 6-shogaol and alanine under specific reaction conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted synthesis and ultrasound-assisted catalytic processes can be employed to enhance the yield and efficiency of the reaction .
化学反応の分析
Types of Reactions
Glu-6-shogaol-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
科学的研究の応用
Glu-6-shogaol-Ala has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: The compound is explored for its potential use in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Glu-6-shogaol-Ala involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects: It reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.
Neuroprotective Properties: The compound protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
類似化合物との比較
Similar Compounds
6-Gingerol: A bioactive compound found in ginger, similar to 6-shogaol but with different chemical properties.
6-Paradol: Another compound found in ginger with similar biological activities.
Uniqueness
Its ability to target multiple pathways and exert various effects makes it a valuable compound for scientific research and potential therapeutic use .
特性
分子式 |
C28H43N3O9S |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H43N3O9S/c1-4-5-6-7-20(15-19(32)10-8-18-9-12-23(33)24(14-18)40-3)41-16-22(26(35)30-17(2)27(36)37)31-25(34)13-11-21(29)28(38)39/h9,12,14,17,20-22,33H,4-8,10-11,13,15-16,29H2,1-3H3,(H,30,35)(H,31,34)(H,36,37)(H,38,39)/t17-,20?,21-,22-/m0/s1 |
InChIキー |
LOAGCQITCYBHQE-JISQLEEYSA-N |
異性体SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


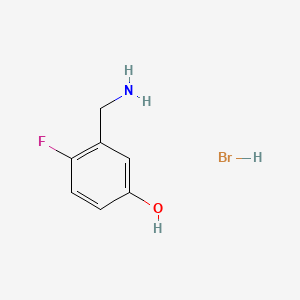
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
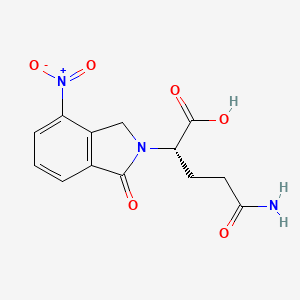
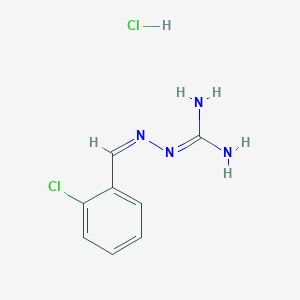



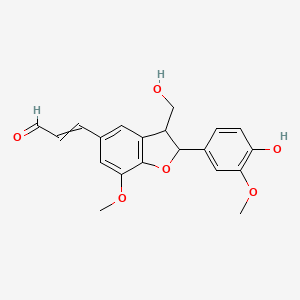


![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
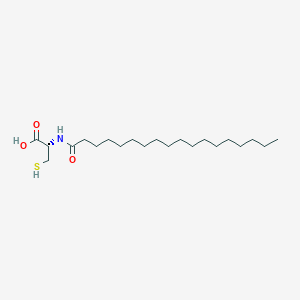
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
